Bismuth acetate

描述

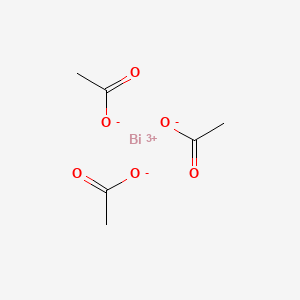

Structure

3D Structure of Parent

属性

IUPAC Name |

bismuth;triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Bi/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLWZEWIYUTZNJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi(C2H3O2)3, C6H9BiO6 | |

| Record name | bismuth(III) acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth(III)_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043458 | |

| Record name | Bismuth acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Insoluble in water; [HSDB] White hygroscopic crystals; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Bismuth acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; SOL IN ACETIC ACID | |

| Record name | BISMUTH ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALS | |

CAS No. |

22306-37-2, 29094-03-9 | |

| Record name | Bismuth acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022306372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029094039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bismuth triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AJA86Y692 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BISMUTH ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: DECOMP | |

| Record name | BISMUTH ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Bismuth Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bismuth acetate (B1210297), detailing its chemical properties, structure, synthesis, and applications relevant to the scientific community.

Introduction

Bismuth (III) acetate, a white crystalline solid, is a key compound in the field of inorganic and medicinal chemistry.[1] It serves as a versatile precursor for the synthesis of various bismuth-based materials and pharmaceuticals, valued for its low toxicity and biocompatibility.[1] Its applications span from catalysis in organic synthesis to the development of therapeutic agents for gastrointestinal disorders.[1][2] Bismuth compounds have a long history in medicine, particularly for treating gastrointestinal ailments, and are now being explored for broader anti-microbial and anti-cancer properties.[3]

Chemical Formula and Structure

Bismuth acetate is a coordination complex with the chemical formula Bi(C₂H₃O₂)₃ or Bi(CH₃COO)₃.[4] Its systematic IUPAC name is bismuth(3+) triacetate.[4]

The structure of bismuth(III) acetate is a molecular compound where the bismuth atom is bound to six oxygen ligands from the three acetate groups, forming a distorted polyhedral sphere.[4] X-ray crystallography studies have revealed that the acetate ligands bind asymmetrically.[4] Three Bi-O bonds have an approximate length of 2.3 Å, while the other three are longer, around 2.6 Å.[4] This asymmetry is influenced by a stereochemically active lone pair of electrons on the bismuth atom, which occupies a significant portion of the coordination sphere.[4]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₉BiO₆[5] |

| Molecular Weight | 386.11 g/mol [5] |

| CAS Number | 22306-37-2[5] |

| Appearance | White crystals or powder[4][6] |

| Density | 2.765 g/cm³[4] |

| Solubility | Soluble in acetic acid; hydrolyzes in water.[4][6] |

| Bi-O Bond Lengths | ~2.3 Å (x3) and ~2.6 Å (x3)[4] |

Experimental Protocols

Synthesis of High-Purity this compound

This protocol describes a common method for synthesizing this compound from bismuth oxide, which can be performed under conventional laboratory conditions without requiring an inert atmosphere.[7]

Materials:

-

Bismuth (III) oxide (Bi₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Acetic anhydride (B1165640) ((CH₃CO)₂O)

-

Ethyl acetate (CH₃COOC₂H₅)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 50g of bismuth oxide with a mixture of 100 mL of glacial acetic acid and 20 mL of acetic anhydride.[7][8]

-

Reflux: Heat the mixture to reflux at a temperature of approximately 150°C.[7][8] Continue heating until all the bismuth oxide has completely dissolved. The reaction time is typically between 1.5 to 2 hours.[7]

-

Crystallization: After the reaction is complete, cool the solution to allow for the precipitation of solid this compound.[7][8]

-

Filtration: Collect the precipitated solid by filtration.[7][8]

-

Recrystallization (Purification): Dissolve the collected crude solid in 100 mL of fresh glacial acetic acid, heating to 100°C.[7][8] Allow the solution to cool again to form purified crystals.[7][8]

-

Washing and Drying: Filter the recrystallized product and wash the crystals with ethyl acetate.[7][8] Dry the final product under a vacuum to yield high-purity this compound.[7][8] A typical yield for this process is approximately 99.3%.[8]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a compound of significant interest to the scientific community due to its diverse applications.

-

Catalysis: It serves as an effective and environmentally friendly catalyst in various organic synthesis reactions.[1] For instance, it has been used for the ring-opening polymerization of glycolide (B1360168) and as a catalyst for the sequential protodeboronation of di- and triborylated indoles, offering a safe and inexpensive alternative to palladium or iridium catalysts.[6][9]

-

Pharmaceutical Applications: Bismuth compounds are widely used in medications for gastrointestinal disorders.[1][3] this compound's properties are leveraged to reduce inflammation and promote healing in the gastrointestinal tract.[1] It is a precursor in the development of drugs used to treat conditions like diarrhea, peptic ulcers, and infections caused by H. pylori.[3][10]

-

Antimicrobial and Anticancer Research: this compound and other bismuth compounds have demonstrated broad antimicrobial properties.[10] There is ongoing research into their potential as anticancer agents.[10][11] Studies have explored the cytotoxic effects of various bismuth compounds on cancer cell lines, suggesting that they can induce apoptotic pathways and inhibit signaling pathways crucial for cancer cell survival.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemiis.com [chemiis.com]

- 3. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bismuth(III) acetate - Wikipedia [en.wikipedia.org]

- 5. This compound | C6H9BiO6 | CID 31132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. CN106518651A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. guidechem.com [guidechem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Page loading... [wap.guidechem.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Bismuth (III) Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Bismuth (III) acetate (B1210297). The information is curated for professionals in research and drug development, with a focus on structured data, detailed experimental protocols, and visual representations of key processes.

Physical and Chemical Properties

Bismuth (III) acetate, with the chemical formula Bi(CH₃COO)₃, is a white crystalline solid. It is a coordination complex where the bismuth ion is bound to six oxygen ligands in a distorted polyhedral sphere. This compound is noted for its hygroscopic nature and sensitivity to moisture.

Quantitative Data Summary

For ease of comparison, the key quantitative physical and chemical properties of Bismuth (III) acetate are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₉BiO₆ | |

| Molecular Weight | 386.11 g/mol | |

| Appearance | White crystalline powder or solid | |

| Density | 2.765 g/cm³ | |

| Melting Point | Decomposes upon heating | |

| Decomposition Temperature | Begins to decompose at approximately 200 °C, with complete decomposition to Bi₂O₃ by around 400 °C. | |

| Solubility in Water | Insoluble; hydrolyzes to form basic bismuth acetate precipitates. | |

| Solubility in Other Solvents | Soluble in acetic acid. | |

| Stability | Stable under recommended storage conditions, but is hygroscopic and decomposes on exposure to air and more rapidly upon heating. |

Experimental Protocols

Detailed methodologies for the synthesis of Bismuth (III) acetate are crucial for its application in research and development. Below is a detailed experimental protocol based on cited literature.

Synthesis of Bismuth (III) Acetate from Bismuth (III) Oxide

This protocol describes the synthesis of Bismuth (III) acetate via the reaction of Bismuth (III) oxide with acetic anhydride (B1165640) and glacial acetic acid.

Materials:

-

Bismuth (III) oxide (Bi₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Acetic anhydride ((CH₃CO)₂O)

-

Ethyl acetate (CH₃COOCH₂CH₃)

-

Reaction flask with reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven

Procedure:

-

Reaction Setup: In a reaction flask equipped with a reflux condenser, combine 50g of Bismuth (III) oxide with a mixture of 100mL of glacial acetic acid and 20mL of acetic anhydride.

-

Heating and Reflux: Heat the mixture to reflux at a temperature of 145-170°C. Continue heating until the Bismuth (III) oxide has completely dissolved. The reaction time is typically between 1.5 to 2 hours.

-

Crystallization and Filtration: After the reaction is complete, cool the solution to allow for the precipitation of Bismuth (III) acetate crystals. Collect the crude product by filtration.

-

Recrystallization: To purify the product, dissolve the crude Bismuth (III) acetate in 100mL of hot glacial acetic acid (approximately 100°C). Allow the solution to cool, inducing recrystallization of the purified product.

-

Washing and Drying: Filter the recrystallized product and wash the crystals with ethyl acetate. Dry the final product under vacuum to yield high-purity Bismuth (III) acetate.

Workflow for Synthesis of Bismuth (III) Acetate

Chemical Reactivity and Stability

Hydrolysis: Bismuth (III) acetate readily hydrolyzes in the presence of water to form bismuth oxyacetate and acetic acid. This reaction is significant and is a key consideration when handling and storing the compound.

The hydrolysis reaction can be represented as: Bi(CH₃COO)₃ + H₂O → BiO(CH₃COO) + 2CH₃COOH

Thermal Decomposition: Upon heating, Bismuth (III) acetate decomposes. The decomposition process begins at around 200°C and results in the formation of Bismuth (III) oxide (Bi₂O₃) at temperatures around 400°C. The hazardous decomposition products include organic acid vapors and bismuth oxide fumes.

Logical Relationship of Bismuth (III) Acetate Reactions

Bismuth Acetate: A Comprehensive Technical Guide for Researchers

For immediate release: This technical guide provides an in-depth overview of bismuth acetate (B1210297), a versatile compound with significant applications in pharmaceutical research, materials science, and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key applications, supported by experimental protocols and mechanistic diagrams.

Core Data and Properties

Bismuth (III) acetate, also known as bismuth triacetate, is a white crystalline solid that serves as a key precursor and catalyst in various chemical transformations. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 22306-37-2 | [[“]][2] |

| Molecular Formula | Bi(CH₃COO)₃ | [3][4] |

| Molecular Weight | 386.11 g/mol | [3][4] |

| Appearance | White crystalline powder | [5] |

| Solubility | Soluble in acetic acid, insoluble in water | [5] |

Synthesis of Bismuth Acetate

A common and efficient method for the laboratory-scale synthesis of high-purity this compound involves the reaction of bismuth oxide with glacial acetic acid and acetic anhydride (B1165640).

Experimental Protocol: Synthesis of this compound

Materials:

-

Bismuth (III) oxide (Bi₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Acetic anhydride ((CH₃CO)₂O)

-

Ethyl acetate (CH₃COOCH₂CH₃)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 50 g of bismuth oxide, 100 mL of glacial acetic acid, and 20 mL of acetic anhydride.

-

Heat the mixture to reflux at 150°C with continuous stirring until all the bismuth oxide has dissolved.

-

Cool the reaction mixture to room temperature to allow for the precipitation of this compound.

-

Collect the solid precipitate by filtration.

-

For purification, dissolve the crude this compound in 100 mL of glacial acetic acid at 100°C.

-

Allow the solution to cool, inducing recrystallization.

-

Filter the purified crystals and wash them with ethyl acetate.

-

Dry the final product under a vacuum to yield high-purity this compound.

Synthesis Workflow

Applications in Research and Development

This compound's low toxicity and unique catalytic properties make it a valuable reagent in several areas of research, particularly in polymer chemistry and materials science.

Catalyst for Ring-Opening Polymerization of Lactide

This compound has emerged as a promising, less toxic alternative to tin-based catalysts for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable polymer with extensive biomedical applications.

Experimental Protocol: Bulk Polymerization of L-Lactide

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add L-lactide and a catalytic amount of this compound (e.g., a monomer-to-catalyst ratio of 200:1).

-

Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

-

Polymerization: Immerse the flask in a preheated oil bath at 130-150°C and stir the molten monomer.

-

Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.

-

Termination and Purification: After the desired time (typically several hours), cool the reaction to room temperature. Dissolve the resulting solid polymer in a minimal amount of dichloromethane.

-

Precipitation: Slowly add the polymer solution to a large volume of cold methanol (B129727) while stirring vigorously to precipitate the PLA.

-

Drying: Collect the polymer by filtration, wash with methanol, and dry under a vacuum at 40-50°C to a constant weight.

Precursor for Bismuth-Based Nanoparticles

This compound is a versatile precursor for the synthesis of various bismuth-containing nanoparticles, such as bismuth sulfide (B99878) (Bi₂S₃) and bismuth oxide (Bi₂O₃), which have applications in electronics, photocatalysis, and biomedicine.

Experimental Protocol: Synthesis of Bismuth Sulfide Nanoparticles

-

Precursor Solution: Dissolve a specific amount of this compound in a suitable solvent, such as oleylamine, in a three-neck flask.

-

Sulfur Source: In a separate container, dissolve a sulfur source, such as elemental sulfur or thioacetamide, in the same solvent.

-

Reaction: Heat the this compound solution to a specific temperature (e.g., 180-220°C) under a nitrogen atmosphere.

-

Injection: Swiftly inject the sulfur source solution into the hot this compound solution with vigorous stirring.

-

Growth: Allow the nanoparticles to grow at this temperature for a set period.

-

Isolation: Cool the reaction mixture and add a non-solvent, such as ethanol, to precipitate the nanoparticles.

-

Purification: Centrifuge the mixture to collect the nanoparticles, and wash them multiple times with a mixture of a solvent (e.g., toluene) and a non-solvent (e.g., ethanol) to remove unreacted precursors and byproducts.

-

Drying: Dry the purified Bi₂S₃ nanoparticles under a vacuum.

Role in Drug Development and Biological Systems

Bismuth compounds have a long history of use in medicine, primarily for treating gastrointestinal disorders. Their therapeutic effects are attributed to their antimicrobial and anti-inflammatory properties.

Proposed Mechanism of Action Against Helicobacter pylori

Bismuth compounds are a key component of quadruple therapy for the eradication of H. pylori. While the exact mechanism is multifaceted, it is understood to involve several key interactions that disrupt bacterial function and survival.

Bismuth compounds exert their bactericidal effects through multiple pathways, including the inhibition of essential enzymes, prevention of bacterial adherence to the gastric lining, disruption of cell wall integrity, and interference with energy production. This multi-targeted approach is believed to be a reason for the low incidence of bacterial resistance to bismuth.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is known to be irritating to the eyes, respiratory system, and skin. In case of contact, rinse the affected area with plenty of water.

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to facilitate further exploration of this compound's diverse and valuable applications.

References

- 1. consensus.app [consensus.app]

- 2. The actions of bismuth in the treatment of Helicobacter pylori infection | Semantic Scholar [semanticscholar.org]

- 3. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The actions of bismuth in the treatment of Helicobacter pylori infections: an update - Metallomics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Preparation of High-Purity Bismuth Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of high-purity bismuth acetate (B1210297) (Bi(CH₃COO)₃). Bismuth compounds are of significant interest in the pharmaceutical industry for their therapeutic properties, particularly in gastroenterology. The efficacy and safety of these active pharmaceutical ingredients (APIs) are intrinsically linked to their purity. This document details established synthesis protocols, methods for purification, and analytical techniques for quality control, intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction

Bismuth acetate is a white, crystalline powder that serves as a key precursor in the synthesis of various bismuth-containing pharmaceuticals and performance materials.[1] Its utility as a catalyst in organic synthesis is also well-documented.[1] The stringent purity requirements for pharmaceutical applications necessitate well-defined and reproducible synthesis and purification protocols. This guide focuses on two primary synthesis routes, starting from bismuth(III) oxide and bismuth(III) carbonate, respectively.

Synthesis Methodologies

Two principal methods for the synthesis of high-purity this compound are presented below. The choice of method may depend on the availability of starting materials, desired scale, and specific purity requirements.

Method 1: From Bismuth(III) Oxide

This is a widely adopted method that reliably produces high-purity this compound with excellent yields. The reaction involves the direct acetolysis of bismuth(III) oxide using a mixture of glacial acetic acid and acetic anhydride (B1165640). Acetic anhydride is crucial as it acts as a dehydrating agent, driving the reaction to completion and preventing the hydrolysis of the product.[2]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 50 g of high-purity bismuth(III) oxide.

-

Reagent Addition: In a separate beaker, prepare a mixture of 100 mL of glacial acetic acid and 20 mL of acetic anhydride. Carefully add this mixture to the flask containing the bismuth(III) oxide.

-

Reaction: Heat the mixture to 150°C and maintain a gentle reflux with continuous stirring. The reaction is typically complete when all the bismuth(III) oxide has dissolved, which usually takes 1.5 to 2 hours.[3][4]

-

Crystallization: After the reaction is complete, cool the solution to room temperature to allow for the precipitation of this compound crystals.

-

Filtration and Washing: Collect the crude product by vacuum filtration. Wash the crystals with ethyl acetate to remove any residual acetic acid and other impurities.[4]

-

Recrystallization (Optional but Recommended for High Purity): For achieving very high purity, the crude this compound can be recrystallized. Dissolve the crude product in a minimal amount of hot glacial acetic acid (around 100°C) and then cool to induce crystallization.[3]

-

Drying: Dry the purified crystals under vacuum to obtain the final high-purity this compound.

Method 2: From Bismuth(III) Carbonate

An alternative route to this compound involves the reaction of bismuth(III) carbonate with glacial acetic acid. This method is also effective, though less commonly detailed in recent literature for high-purity applications. The presence of mannitol (B672) is reported to facilitate the reaction.[3][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, prepare a solution of bismuth(III) carbonate and mannitol in glacial acetic acid. Note: Precise stoichiometry should be determined empirically, but a molar excess of acetic acid is recommended.

-

Reaction: Heat the solution to boiling and maintain reflux for approximately 2 hours.[3][5] The reaction progress can be monitored by the cessation of gas evolution (CO₂).

-

Isolation and Purification: After the reaction is complete, the workup procedure is expected to be similar to Method 1. This would involve cooling the reaction mixture to induce crystallization, followed by filtration, washing with a suitable solvent like ethyl acetate, and vacuum drying. Recrystallization from glacial acetic acid can be employed for further purification.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of high-purity this compound, primarily based on the more extensively documented bismuth(III) oxide method.

| Parameter | Method 1 (from Bi₂O₃) | Method 2 (from (BiO)₂CO₃) |

| Purity | Up to 99.999% (5N)[4] | Data not readily available |

| Yield | > 99%[3][4] | Data not readily available |

| Reaction Temperature | 145-170°C[4] | Boiling point of glacial acetic acid |

| Reaction Time | 1-2.5 hours[4] | ~2 hours[3][5] |

Analytical Characterization for Purity Assessment

Ensuring the high purity of this compound is critical for its use in pharmaceutical applications. A combination of analytical techniques should be employed for comprehensive quality control.

Elemental Analysis

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) are standard methods for determining the bismuth content and quantifying trace metal impurities. Purity levels exceeding 99.9% have been reported for this compound synthesized by the bismuth oxide method, as confirmed by ICP-OES.[4]

X-ray Diffraction (XRD)

XRD is a powerful technique to confirm the crystalline phase and identity of the synthesized this compound. The diffraction pattern should be compared with a reference pattern for pure bismuth(III) acetate. The sharpness and intensity of the peaks can provide an indication of the crystallinity of the product.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the formation of the acetate salt. The spectrum of this compound will show characteristic absorption bands for the carboxylate group. Key vibrational bands to look for include:

-

Asymmetric COO⁻ stretching: Typically in the region of 1550-1610 cm⁻¹

-

Symmetric COO⁻ stretching: Usually found around 1400-1450 cm⁻¹

-

Bi-O stretching vibrations: Expected at lower wavenumbers, generally below 600 cm⁻¹

The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the absence of significant water or alcohol impurities.

Thermogravimetric Analysis (TGA)

TGA can be used to study the thermal stability and decomposition profile of this compound. The decomposition of bismuth(III) acetate is expected to occur in stages, ultimately leading to the formation of bismuth(III) oxide (Bi₂O₃) at higher temperatures. The analysis can also indicate the presence of residual solvents or water, which would be lost at lower temperatures.

Residual Solvent Analysis

Gas Chromatography (GC), often with headspace sample introduction (HS-GC), is the standard method for the analysis of residual solvents from the synthesis and purification process, such as acetic acid, acetic anhydride, and ethyl acetate.[6] The levels of these solvents must be controlled within the limits specified by pharmaceutical regulations (e.g., ICH Q3C guidelines).

Purity by Titration

Complexometric titration with EDTA is a reliable method for determining the bismuth content and, consequently, the purity of the this compound. The titration is typically carried out at a low pH (around 1.5-1.6) using an indicator such as xylenol orange or pyrocatechol (B87986) violet.[7]

Conclusion

The synthesis of high-purity this compound, a critical starting material for many pharmaceutical products, can be reliably achieved through the acetolysis of bismuth(III) oxide with acetic acid and acetic anhydride. This method offers high yields and exceptional purity. An alternative route from bismuth(III) carbonate also provides a viable pathway. Rigorous analytical characterization using a suite of techniques including elemental analysis, XRD, FTIR, TGA, and chromatography is essential to ensure the quality and purity of the final product, meeting the stringent requirements of the pharmaceutical industry. This guide provides a solid foundation for researchers and professionals to produce and characterize high-purity this compound for their specific applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN106518651A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Residual solvent testing: a review of gas-chromatographic and alternative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Stability and Decomposition of Bismuth Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth acetate (B1210297), Bi(CH₃COO)₃, is a versatile compound utilized in various scientific and industrial applications. In materials science, it serves as a crucial precursor for the synthesis of bismuth-containing materials, such as bismuth oxide (Bi₂O₃), which has applications in photocatalysis and solid oxide fuel cells. For drug development professionals, bismuth compounds have long been recognized for their therapeutic properties, notably in the treatment of gastrointestinal disorders like Helicobacter pylori infections and as potential anticancer agents.

This technical guide provides a comprehensive overview of the stability and thermal decomposition of bismuth acetate. It includes detailed experimental protocols for its synthesis and thermal analysis, quantitative data on its decomposition, and visualizations of key chemical and biological pathways. This document is intended to be a valuable resource for researchers and professionals working with or exploring the applications of this compound.

Stability of this compound

This compound is a white, crystalline solid that exhibits sensitivity to atmospheric conditions and water. Understanding its stability is critical for its proper storage, handling, and application.

Hydrolysis

This compound is insoluble in water and undergoes hydrolysis to form bismuth oxyacetate (BiOCH₃COO) and acetic acid.[1][2] This reaction is a key consideration when working with this compound in aqueous or humid environments.

The hydrolysis reaction can be represented as follows:

Bi(CH₃COO)₃ + H₂O → BiOCH₃COO + 2CH₃COOH

Stability in Air

When exposed to air, this compound can decompose, leading to the loss of acetic acid.[1] This decomposition process is accelerated by heating.[1] Therefore, it is recommended to store this compound in a tightly sealed container in a cool, dry place.

Solubility

This compound is soluble in acetic acid.[1] Its insolubility in water is a notable characteristic.[1]

Thermal Decomposition of this compound

The thermal decomposition of this compound is a multi-step process that ultimately yields bismuth oxide. The exact nature of the decomposition pathway and the final bismuth oxide polymorph can be influenced by the experimental conditions, such as the heating rate and the atmosphere.

Decomposition Pathway

Based on thermal analysis, the decomposition of this compound in air proceeds through a two-step mechanism[3]:

-

Step 1: Formation of Bismuth Oxyacetate: In the temperature range of 50-200°C, this compound decomposes to form bismuth oxyacetate (BiOCH₃COO) with the release of acetic acid.[3]

-

Step 2: Decomposition of Bismuth Oxyacetate: Between 280°C and 320°C, the intermediate bismuth oxyacetate further decomposes to yield metallic bismuth, along with acetone, carbon dioxide, and water as gaseous byproducts.[3] The metallic bismuth is subsequently oxidized by the atmospheric oxygen to form bismuth(III) oxide (Bi₂O₃).[3]

Quantitative Decomposition Data

The following table summarizes the key temperature ranges for the thermal decomposition of this compound in air.

| Decomposition Step | Temperature Range (°C) | Intermediate/Final Product |

| 1 | 50 - 200 | Bismuth Oxyacetate (BiOCH₃COO) |

| 2 | 280 - 320 | Bismuth(III) Oxide (Bi₂O₃) |

Data sourced from a study by Manabe et al. (1968).[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its characterization by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Synthesis of High-Purity this compound

This protocol is adapted from a patented method for preparing high-purity this compound.[4]

Materials:

-

Bismuth oxide (Bi₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Acetic anhydride (B1165640) ((CH₃CO)₂O)

-

Ethyl acetate (CH₃COOC₂H₅)

Procedure:

-

In a reflux apparatus, dissolve 50 g of bismuth oxide in a mixture of 100 mL of glacial acetic acid and 20 mL of acetic anhydride.[4]

-

Heat the mixture to reflux at approximately 150°C until the bismuth oxide is completely dissolved.[4]

-

Cool the resulting solution to induce the precipitation of solid this compound.[4]

-

Filter the precipitate.

-

Dissolve the collected solid in 100 mL of glacial acetic acid at 100°C for recrystallization.[4]

-

Cool the solution to allow the this compound crystals to form.

-

Filter the purified crystals.

-

Wash the crystals with ethyl acetate.[4]

-

Dry the final product under a vacuum.[4]

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition characteristics of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation:

-

A thermogravimetric analyzer equipped with a microbalance and a furnace capable of controlled heating.

Experimental Conditions:

-

Sample Mass: 5-10 mg of this compound.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: Dry air or nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10°C/min is typically used for standard analysis.

-

Temperature Range: Ambient to 600°C.

Procedure:

-

Tare the TGA instrument with an empty crucible.

-

Accurately weigh 5-10 mg of this compound into the crucible.

-

Place the crucible in the TGA instrument.

-

Purge the system with the desired atmosphere (air or nitrogen) for a sufficient time to ensure a stable baseline.

-

Heat the sample from ambient temperature to 600°C at a rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures and the percentage of mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Instrumentation:

-

A differential scanning calorimeter.

Experimental Conditions:

-

Sample Mass: 2-5 mg of this compound.

-

Crucible: Sealed aluminum pans.

-

Atmosphere: Inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10°C/min is commonly employed.

-

Temperature Range: Ambient to 400°C.

Procedure:

-

Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Equilibrate the system at the starting temperature.

-

Heat the sample at a constant rate of 10°C/min up to 400°C.

-

Record the heat flow as a function of temperature.

-

Analyze the DSC thermogram to identify endothermic and exothermic peaks corresponding to thermal events like decomposition.

Visualizations of Key Pathways

The following diagrams, generated using the DOT language, illustrate important chemical and biological pathways involving this compound and its derivatives.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Thermal Decomposition Pathway of this compound in Air

References

- 1. Page loading... [guidechem.com]

- 2. Bismuth(III) acetate - Wikipedia [en.wikipedia.org]

- 3. Thermal Decomposition of Bismuth(III) Acetate and Synthesis of New Polymorph of Bismuth(III) Oxide | CiNii Research [cir.nii.ac.jp]

- 4. CN106518651A - Preparation method of this compound - Google Patents [patents.google.com]

Bismuth (III) Acetate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for Bismuth (III) Acetate (B1210297) (CAS No. 22306-37-2). The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough guide for laboratory and research professionals.

Chemical Identification and Properties

Bismuth (III) acetate, with the chemical formula C₆H₉BiO₆, is a white crystalline solid.[1][2][3] It is a moderately water-soluble crystalline source of Bismuth that decomposes upon heating to form Bismuth oxide.[4] While it is soluble in acetic acid, it is generally insoluble in water, with which it can hydrolyze.[1][3][5]

Table 1: Physical and Chemical Properties of Bismuth (III) Acetate

| Property | Value | Source(s) |

| Chemical Formula | C₆H₉BiO₆ | [1] |

| Molar Mass | 386.11 g/mol | [1][5] |

| Appearance | White solid / crystalline powder | [1] |

| CAS Number | 22306-37-2 | [1][6] |

| EINECS Number | 244-904-5 | [6] |

| Melting Point | Decomposes | [1] |

| Solubility | Insoluble in water; Soluble in acetic acid.[1][3] | [1][3] |

| Stability | Stable under recommended storage conditions.[6][7] Moisture sensitive.[8] | [6][7][8] |

Hazard Identification and Classification

Bismuth (III) acetate is classified as causing serious eye irritation.[9] Some classifications also include skin irritation and potential for respiratory irritation.[3][6]

-

GHS Classification: Eye Irritation (Category 2A), H319.[9] Some sources also list Skin Irritation (H315) and Specific Target Organ Toxicity - Single Exposure (H335, respiratory tract irritation).[6]

-

Hazard Pictogram: GHS07 (Exclamation Mark).[9]

-

Signal Word: Warning.[9]

-

Hazard Statements:

-

Precautionary Statements: Include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9][6]

Toxicological Information

The toxicological effects of Bismuth (III) acetate have not been fully investigated.[8] Bismuth and its compounds are generally considered to have relatively low toxicity due to their insolubility in biological fluids.[10] However, dust and vapors are considered to have moderate toxicity.[9] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[7][8]

Table 2: Summary of Acute Health Effects

| Exposure Route | Symptoms and Effects | Source(s) |

| Eye Contact | Causes serious eye irritation.[9] May cause slight to mild irritation.[8] | [9][8] |

| Skin Contact | May cause skin irritation.[9][8] | [9][8] |

| Inhalation | May cause irritation to the respiratory tract.[9][8] | [9][8] |

| Ingestion | No specific information is available, but it may cause vomiting and diarrhea.[8] Bismuth vapors and dust have moderate toxicity.[9] | [9][8] |

Handling Precautions and Exposure Controls

Safe handling of Bismuth (III) acetate requires adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE) and appropriate engineering controls.

4.1. Engineering Controls It is recommended to handle this material in a well-ventilated area, such as under a chemical fume hood, to minimize exposure to dust.[6][7][8] Local exhaust or general room ventilation should be provided.[9] Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.[9]

4.2. Personal Protective Equipment (PPE) The following table summarizes the recommended PPE for handling Bismuth (III) acetate.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Chemical safety goggles or glasses with side shields.[8] Contact lenses should not be worn. | [9][8] |

| Skin Protection | Chemical-resistant gloves (e.g., Neoprene or nitrile rubber).[9][8] Wear suitable protective clothing to prevent skin exposure. | [9][8] |

| Respiratory Protection | If dust is generated and ventilation is inadequate, a NIOSH-certified dust and mist respirator is recommended.[9][8] | [9][8] |

4.3. Hygiene Measures Wash hands thoroughly after handling.[9][6] Do not eat, drink, or smoke when using this product.[6][11] Contaminated clothing should be removed and washed before reuse.[9][11]

Storage and Stability

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed to protect from moisture, as the material is moisture-sensitive.[8][11] Store away from heat, sparks, and open flames.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[9][6][8]

-

Hazardous Decomposition Products: When exposed to heat or fire, it may produce carbon oxides (CO, CO₂) and bismuth oxide fumes.[2][7]

Accidental Release and First Aid Measures

6.1. Accidental Release Measures (Spill Handling) In the event of a spill, the following workflow should be followed.

Caption: Workflow for handling a Bismuth (III) Acetate spill.

Detailed Spill Protocol:

-

Personal Precautions: Evacuate unnecessary personnel from the area.[9] Ensure adequate ventilation.[6] Avoid breathing dust, vapors, or gas.[7][8] Wear appropriate personal protective equipment as described in Section 4.2.[9]

-

Environmental Precautions: Prevent the product from entering drains, sewers, or public waters.[9][7]

-

Methods for Cleaning Up: Avoid the formation of dust.[2][8] Sweep or shovel the spilled material into a suitable, closed container for disposal.[9][7] Small spills can be mixed with vermiculite (B1170534) or sodium carbonate before being swept up.[8]

6.2. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[9] If eye irritation persists, get medical advice/attention.[9]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[8] Seek medical attention if irritation persists.[8]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[9][8] If symptoms occur, seek medical advice.[9]

-

Ingestion: Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[9][7] Seek medical assistance immediately.[8]

Fire Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][7][8]

-

Specific Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame. Hazardous combustion products include carbon oxides and bismuth oxide.[7]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8] Do not enter the fire area without proper protective equipment.[9]

Disposal Considerations

Dispose of Bismuth (III) acetate and its containers in accordance with local, state, and federal regulations.[8] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[7] Avoid release to the environment.[9] Uncleaned containers should be handled in the same manner as the product itself.

References

- 1. Bismuth acetate | C6H9BiO6 | CID 31132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. americanelements.com [americanelements.com]

- 5. Bismuth(III) acetate - Wikipedia [en.wikipedia.org]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. prochemonline.com [prochemonline.com]

- 9. gelest.com [gelest.com]

- 10. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.at [fishersci.at]

The Resurgence of a Heavy Metal: An In-depth Technical Guide to the Discovery and Scientific History of Bismuth Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the scientific journey of bismuth compounds, from their historical applications to their modern-day resurgence as potent therapeutic agents. This document delves into the core scientific principles underlying their mechanisms of action, details key experimental methodologies, and presents quantitative data to support their efficacy, with a particular focus on their role in combating microbial infections.

A Historical Trajectory: From Ancient Soothing Agents to Modern Antimicrobials

The medicinal use of bismuth dates back centuries, with early applications focused on its soothing and astringent properties for gastrointestinal ailments.[1] Bismuth salts were empirically used for treating skin lesions and syphilis for over 300 years.[1] A notable early formulation was bismuth subnitrate, used for dyspepsia in 1786.[1] The early 20th century saw the development of bismuth subsalicylate (BSS), the active ingredient in Pepto-Bismol, initially marketed for "cholera infantum," a severe diarrheal illness in children.[2] While the use of bismuth declined with the advent of antibiotics, the discovery of its potent activity against Helicobacter pylori in the latter half of the 20th century marked a significant turning point, leading to its re-emergence as a key component in modern medicine.[1]

Key Bismuth Compounds in Medicine: A Comparative Overview

Several bismuth compounds have been developed and utilized for their therapeutic properties. The most prominent among these are:

-

Bismuth Subsalicylate (BSS): Widely available over-the-counter, BSS is known for its antidiarrheal, antacid, and anti-inflammatory properties.[2]

-

Colloidal Bismuth Subcitrate (CBS): A cornerstone in the treatment of peptic ulcers and H. pylori infections, CBS exhibits direct bactericidal effects.

-

Ranitidine (B14927) Bismuth Citrate (B86180) (RBC): This compound combines the acid-suppressing effects of ranitidine with the antimicrobial and protective properties of bismuth.

The Antimicrobial Arsenal of Bismuth: Mechanisms of Action

Bismuth exerts its antimicrobial effects through a multi-pronged attack on bacterial physiology, making the development of resistance a significant challenge for pathogens.

3.1. Disruption of Bacterial Cell Integrity: Bismuth compounds can physically disrupt the bacterial cell wall and membrane, leading to a loss of structural integrity and subsequent cell death.[1]

3.2. Inhibition of Key Enzymatic Processes: Bismuth ions are potent inhibitors of several essential bacterial enzymes. A primary target in H. pylori is urease , an enzyme crucial for neutralizing gastric acid and enabling bacterial survival in the stomach. Bismuth has been shown to inhibit urease activity, thereby compromising the bacterium's defense mechanisms. Furthermore, bismuth interferes with other critical metabolic enzymes, including those involved in the citric acid cycle and glycolysis, leading to a disruption of cellular energy production.[3]

3.3. Interference with Nutrient Uptake and Homeostasis: Recent studies have revealed that bismuth can disrupt iron homeostasis in bacteria like Pseudomonas aeruginosa.[4] By interfering with iron uptake mechanisms, bismuth sensitizes the bacteria to antibiotics, highlighting a synergistic potential in combination therapies.[4]

3.4. Inhibition of ATP Synthesis: Bismuth has been shown to inhibit ATP synthesis in bacteria, effectively cutting off the cell's primary energy supply and leading to metabolic collapse.[5]

The multifaceted nature of bismuth's antimicrobial action is a key reason for its enduring efficacy and its ability to combat antibiotic-resistant strains.

Quantitative Data on the Efficacy of Bismuth Compounds

The following tables summarize key quantitative data on the antimicrobial activity and clinical efficacy of various bismuth compounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of Bismuth Compounds against Helicobacter pylori

| Bismuth Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Bismuth Subsalicylate (BSS) | 4 - 32 | 8 | - | [6] |

| Bismuth Potassium Citrate | 2 - 16 | - | - | [6] |

| Colloidal Bismuth Subcitrate (CBS) | 1 - 8 | 4 | 8 | [6] |

| Ranitidine Bismuth Citrate (RBC) | 8 - 12.5 | - | - | [1] |

Table 2: Eradication Rates of H. pylori with Bismuth-Containing Quadruple Therapies (14-Day Regimen)

| Therapy Regimen | Intention-to-Treat (ITT) Eradication Rate (%) | Per-Protocol (PP) Eradication Rate (%) | Reference(s) |

| Bismuth, Metronidazole, Tetracycline, PPI | 81.1 | 86.0 | [7] |

| Bismuth, Clarithromycin, Amoxicillin, PPI | 59.3 | 65.3 | [7] |

| Bismuth, Levofloxacin, Amoxicillin, PPI | 66.7 | 68.3 | [7] |

| Vonoprazan, Bismuth, Amoxicillin, Clarithromycin/Tetracycline | 88.6 - 89.4 | 93.2 - 93.7 | [8] |

Key Experimental Protocols

This section provides an overview of essential experimental methodologies for the synthesis and evaluation of bismuth compounds.

5.1. Synthesis of Bismuth Subsalicylate

A common method for the preparation of bismuth subsalicylate involves the reaction of bismuth(III) nitrate (B79036) with salicylic (B10762653) acid.

-

Materials: Bismuth(III) nitrate pentahydrate, salicylic acid, distilled water, nitric acid.

-

Procedure:

-

Dissolve bismuth(III) nitrate pentahydrate in a dilute nitric acid solution.

-

Prepare a separate aqueous solution of salicylic acid.

-

Slowly add the bismuth nitrate solution to the salicylic acid solution with constant stirring.

-

A white precipitate of bismuth subsalicylate will form.

-

The precipitate is then filtered, washed with distilled water to remove any unreacted starting materials and byproducts, and dried.[9]

-

5.2. Synthesis of Colloidal Bismuth Subcitrate (CBS)

The synthesis of CBS is more complex and involves the controlled hydrolysis of a bismuth salt in the presence of citrate.

-

Materials: Bismuth nitrate, citric acid, ammonia (B1221849) solution.

-

Procedure:

-

A solution of bismuth nitrate is prepared.

-

A solution of citric acid is prepared and neutralized with ammonia to form ammonium (B1175870) citrate.

-

The bismuth nitrate solution is slowly added to the ammonium citrate solution under controlled pH and temperature conditions.

-

A colloidal suspension of bismuth subcitrate is formed.

-

The product is then purified and can be freeze-dried to obtain a solid form.[10]

-

5.3. In Vitro Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of a bismuth compound that inhibits the visible growth of a microorganism.

-

Materials: Bismuth compound, bacterial culture, appropriate broth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, incubator.

-

Procedure:

-

Prepare a stock solution of the bismuth compound.

-

Perform serial two-fold dilutions of the bismuth compound in the broth medium across the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include a positive control (bacteria in broth without the bismuth compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the growth of the bacterium (e.g., 37°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of the bismuth compound in which no visible bacterial growth is observed.

-

Visualizing the Science: Diagrams and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to bismuth compounds.

Caption: Experimental workflow for the synthesis of bismuth subsalicylate.

Caption: Multi-targeted mechanism of action of bismuth against bacteria.

Caption: Logical relationship of components in bismuth quadruple therapy.

The Future of Bismuth in Medicine: Nanotechnology and Beyond

The advent of nanotechnology has opened new frontiers for the application of bismuth in medicine. Bismuth nanoparticles (BiNPs) are being explored for a variety of biomedical applications due to their unique physicochemical properties.

-

Enhanced Antimicrobial Activity: The high surface-area-to-volume ratio of BiNPs can lead to enhanced contact with microbial cells and potentially greater antimicrobial efficacy.

-

Drug Delivery: BiNPs can be functionalized to act as carriers for targeted drug delivery, potentially improving the therapeutic index of various drugs.

-

Medical Imaging: Due to bismuth's high atomic number and electron density, BiNPs are being investigated as contrast agents for X-ray and computed tomography (CT) imaging.

-

Cancer Therapy: BiNPs are also being explored as radiosensitizers in cancer therapy, where they can enhance the cell-killing effects of radiation treatment.[11]

The ongoing research into bismuth-based nanomaterials promises to further expand the therapeutic utility of this ancient remedy.

Conclusion

From its historical roots as a simple remedy for digestive discomfort to its current role as a sophisticated antimicrobial agent and a promising tool in nanotechnology, the scientific journey of bismuth is a testament to the enduring value of natural elements in medicine. Its multi-targeted mechanism of action, low propensity for resistance development, and expanding applications in nanotechnology position bismuth as a critical area of research and development for addressing pressing challenges in infectious diseases and beyond. This technical guide provides a foundational understanding for scientists and researchers to build upon as they continue to unlock the full therapeutic potential of this remarkable heavy metal.

References

- 1. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103864605B - A kind of preparation method of bismuth citrate - Google Patents [patents.google.com]

- 3. Bismuth drugs kill bacteria by disrupting metabolism | Research | Chemistry World [chemistryworld.com]

- 4. Bismuth-based drugs sensitize Pseudomonas aeruginosa to multiple antibiotics by disrupting iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Activities of Bismuth Thiols against Staphylococci and Staphylococcal Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. CN104586783A - Colloidal bismuth subcitrate composition freeze-dried tablet and preparation method thereof - Google Patents [patents.google.com]

- 11. The role of bismuth nanoparticles in the inhibition of bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

Bismuth acetate precursors for material synthesis

An In-depth Technical Guide to Bismuth Acetate (B1210297) Precursors for Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth(III) acetate, Bi(CH₃COO)₃, is a versatile and increasingly important precursor in the field of material synthesis. Its appeal stems from a combination of favorable properties, including moderate water solubility, decomposition to bismuth oxide upon heating, and relatively low toxicity compared to other heavy metal salts like those of lead or mercury.[1][2] As a result, bismuth acetate serves as an excellent starting material for a diverse range of high-purity compounds, catalysts, and advanced nanoscale materials.[1] This guide provides a comprehensive overview of the chemical properties of this compound, detailed protocols for its use in various synthesis methods, and a summary of the resulting materials and their applications, with a particular focus on areas relevant to research and drug development.

Properties of Bismuth(III) Acetate

This compound is a white crystalline solid that serves as a reliable source of bismuth ions for chemical reactions.[1][3] Its characteristics make it suitable for numerous synthesis techniques. While it is soluble in acetic acid, it hydrolyzes in water to form bismuth oxyacetate.[3][4]

| Property | Value | References |

| Chemical Formula | Bi(C₂H₃O₂)₃ or C₆H₉BiO₆ | [1][3] |

| Molecular Weight | 386.11 g/mol | |

| Appearance | White crystalline powder or solid | [1][3][5] |

| CAS Number | 22306-37-2 | |

| Solubility | Soluble in acetic acid, slightly soluble in water (hydrolyzes) | [3][6] |

| Decomposition | Decomposes on heating to form Bismuth Oxide (Bi₂O₃) | [1] |

| Purity | Commercially available in high purity, e.g., ≥99.0% or ≥99.99% | [7] |

Synthesis of Bismuth(III) Acetate Precursor

High-purity this compound can be synthesized in a laboratory setting. The process typically involves the reaction of bismuth oxide with acetic acid and acetic anhydride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method for producing high-purity this compound.[8]

-

Reactant Preparation : In a suitable reaction vessel, mix 100 mL of glacial acetic acid and 20 mL of acetic anhydride.[3][8]

-

Reaction : Add 50g of bismuth oxide (Bi₂O₃) to the acid/anhydride mixture.[3][8]

-

Heating and Reflux : Heat the mixture to 150°C and maintain it under reflux.[3][8] Continue heating until all the bismuth oxide has completely dissolved. The reaction time is typically between 1.5 to 2 hours.[8]

-

Crystallization : Cool the resulting solution to allow solid this compound to precipitate.[3][8]

-

Filtration : Filter the mixture to separate the precipitated solid.[3][8]

-

Recrystallization (Purification) : Dissolve the collected solid in 100 mL of fresh glacial acetic acid at 100°C.[3][8] Allow the solution to cool again to recrystallize the this compound, enhancing its purity.[8]

-

Final Processing : Filter the purified crystals, wash them with ethyl acetate, and dry them under a vacuum to obtain the final product.[3][8] This method can yield high-purity (e.g., 99.999%) this compound.[8]

Material Synthesis Methods Using this compound

This compound is a versatile precursor compatible with various wet-chemical and vapor-phase synthesis techniques.

Sol-Gel Method

The sol-gel process is a low-temperature, wet-chemical technique used to produce solid materials from small molecules.[9] It offers excellent control over the final product's composition and microstructure.[10]

This protocol describes the synthesis of Bi₂Te₃ nanostructured thermoelectric materials.[9]

-

Precursor Solution Preparation :

-

Separately prepare solutions for each metal ion. The mole ratio of metal precursor to solvent (ethylene glycol) to stabilizer (diethanolamine) should be 1:60:4.[9]

-

For the bismuth solution, dissolve bismuth(III) acetate in ethylene (B1197577) glycol.[9]

-

For the tellurium solution, dissolve tellurium dioxide in ethylene glycol.[9]

-

Heat each solution at 150°C for 30 minutes while stirring.[9]

-

Add the stabilizer (diethanolamine) to each solution.[9]

-

-

Gel Formation : Mix the individual metal solutions together and stir until a homogeneous gel is formed.[9]

-

Annealing : Anneal the Bi₂Te₃ gel at 500°C for 2 hours under a nitrogen atmosphere to obtain the final powder.[9]

Caption: Workflow for Sol-Gel Synthesis of Bi₂Te₃.

Hydrothermal Synthesis

Hydrothermal synthesis involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This method is widely used for producing single crystals and nanostructures.

This protocol details the synthesis of BiOCl₁₋ₓIₓ nanostructures for photocatalysis.[11]

-

Precursor Solution : Prepare a water-based solution containing this compound as the bismuth precursor.

-

Reactant Addition : Add stoichiometric amounts of potassium chloride (KCl) and potassium iodide (KI) to the solution to achieve the desired Cl/I ratio.

-

Hydrothermal Reaction : Transfer the solution to a stainless-steel autoclave with a polytetrafluoroethylene (PTFE) liner.

-

Heating : Heat the autoclave to 160°C and maintain this temperature for a specified duration (e.g., several hours) to allow for the formation of the BiOCl₁₋ₓIₓ nanostructures.[11]

-

Product Recovery : After the reaction, allow the autoclave to cool to room temperature.

-

Washing and Drying : Collect the resulting powder by filtration, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors, and dry it in an oven.

Caption: Workflow for Hydrothermal Synthesis.

Spray Pyrolysis

Spray pyrolysis is a process in which a thin film is deposited by spraying a solution onto a heated surface, where the constituents react to form a chemical compound.

This protocol is for depositing photocatalytically active β-Bi₂O₃ thin films using ultrasonic spray pyrolysis.[12]

-

Precursor Solution : Prepare a 0.1 M solution of bismuth(III) acetate in an appropriate organic solvent.[12]

-

Deposition : Deposit the Bi₂O₃ films from the precursor solution onto a substrate heated to a deposition temperature of 350°C.[12]

-

Annealing : After deposition, anneal the films in air at a temperature between 300–550°C. Annealing can enhance photocatalytic activity by inducing phase transformations and creating surface defects like oxygen vacancies.[12]

Data from Material Synthesis

The choice of synthesis parameters significantly impacts the properties of the final material.

| Material | Synthesis Method | Precursor(s) | Key Parameters | Resulting Material Properties | References |

| β-Bi₂O₃ Thin Film | Ultrasonic Spray Pyrolysis | Bismuth(III) Acetate | Precursor Conc.: 0.1 M; Deposition Temp.: 350°C | Polycrystalline thin film | [12] |

| Bi₂Te₃ Powder | Sol-Gel | Bismuth(III) Acetate, TeO₂ | Annealing Temp.: 500°C for 2h (N₂ atm.) | Homogeneous nanoplates and rods | [9] |

| BiOCl₁₋ₓIₓ | Hydrothermal | Bismuth(III) Acetate, KCl, KI | Reaction Temp.: 160°C | Micrometric particles (~1–3 µm) assembled with nanosheets (~10–40 nm thick) | [11] |

| Bi₂S₃ | - | Bismuth(III) Acetate | - | Used in solution-processable bulk heterojunction solar cells | |

| Bismuth Titanate | - | Bismuth(III) Acetate | - | Nanorods used as photocatalysts |

Applications in Research and Drug Development

Materials synthesized from this compound precursors have a wide array of applications, many of which are highly relevant to the pharmaceutical and biomedical fields.

-

Photocatalysis : Bismuth-based materials like Bi₂O₃, bismuth titanate, and BiOCl₁₋ₓIₓ are effective photocatalysts for degrading organic pollutants under UV or visible light.[11][12]

-

Pharmaceutical and Antimicrobial Applications : Bismuth compounds are known for their low toxicity and biocompatibility, making them valuable in pharmaceuticals.[13] They are used in treatments for gastrointestinal disorders and as antimicrobial agents.[13] Bismuth-based metal-organic frameworks (Bi-MOFs) and nanoparticles have shown potent antimicrobial effects against pathogenic bacteria, including those forming biofilms, offering a promising alternative to traditional antibiotics.[14][15]

-

Drug Delivery : The porous structure of materials like Bi-MOFs makes them excellent candidates for controlled drug delivery systems, allowing for the targeted release of therapeutic agents.[15]

-

Electronics and Energy : Bismuth sulfide (B99878) (Bi₂S₃) is used in solar cells, while bismuth telluride (Bi₂Te₃) is a well-known thermoelectric material for cooling and power generation applications.[9]

Caption: Synthesis Pathways from this compound.

Conclusion

Bismuth(III) acetate is a highly effective and advantageous precursor for the synthesis of a wide range of functional materials. Its low toxicity, high purity, and suitability for various synthesis techniques like sol-gel, hydrothermal, and spray pyrolysis methods make it an attractive choice for researchers. The resulting materials, from photocatalytic oxides to antimicrobial nanoparticles and thermoelectric compounds, have significant potential in environmental remediation, electronics, and, critically, in the development of new pharmaceutical and therapeutic applications. This guide provides the foundational knowledge and protocols for scientists to explore and innovate with this versatile bismuth source.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | 29094-03-9 | Benchchem [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. Bismuth(III) acetate - Wikipedia [en.wikipedia.org]

- 5. chemiis.com [chemiis.com]

- 6. This compound | C6H9BiO6 | CID 31132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. CN106518651A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. thaiscience.info [thaiscience.info]

- 10. ajer.org [ajer.org]

- 11. researchgate.net [researchgate.net]

- 12. Development of spray pyrolysis-synthesised Bi 2 O 3 thin films for photocatalytic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02907K [pubs.rsc.org]

- 13. chemimpex.com [chemimpex.com]

- 14. researchgate.net [researchgate.net]

- 15. Rapid synthesis of bismuth-organic frameworks as selective antimicrobial materials against microbial biofilms - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Greener Catalyst: An In-depth Technical Guide to the Catalytic Activity of Bismuth Salts

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more efficient, cost-effective, and environmentally benign synthetic methodologies, the scientific community has turned its attention to the remarkable catalytic prowess of bismuth salts. Long overshadowed by their transition metal counterparts, bismuth compounds are emerging as powerful catalysts in a wide array of organic transformations. Their low toxicity, air and moisture tolerance, and affordability make them an attractive alternative, aligning perfectly with the principles of green chemistry. This technical guide provides a comprehensive overview of the catalytic activity of various bismuth salts, complete with detailed experimental protocols, quantitative data, and mechanistic insights visualized through signaling pathways and experimental workflows.

The Core of Bismuth Catalysis: Lewis Acidity and Redox Potential

The catalytic activity of most bismuth(III) salts stems from their ability to act as effective Lewis acids.[1][2] The Bi(III) center can coordinate to carbonyl oxygens and other Lewis basic functional groups, thereby activating the substrate towards nucleophilic attack. This fundamental principle underpins a vast number of bismuth-catalyzed reactions, including aldol-type reactions, Friedel-Crafts acylations, and cycloadditions.[1][3]

Beyond Lewis acidity, bismuth catalysts can also participate in redox cycling, particularly between Bi(III) and Bi(V) or through radical pathways involving Bi(I)/Bi(III) cycles.[4][5] This redox activity has opened up new avenues for bismuth catalysis, enabling transformations such as cross-coupling reactions that were traditionally the domain of transition metals like palladium and nickel.[4][6][7]

A Versatile Toolkit: Common Bismuth Salts in Catalysis

A variety of bismuth salts have been successfully employed as catalysts in organic synthesis. The choice of the bismuth salt, including its counter-ion, can significantly influence its catalytic activity and selectivity.

-

Bismuth Triflate (Bi(OTf)₃): A highly effective and versatile Lewis acid catalyst, often used in low catalytic loadings.[8][9][10] It is particularly effective in promoting reactions involving carbonyl activation.

-

Bismuth Nitrate (B79036) (Bi(NO₃)₃): A readily available and inexpensive catalyst, widely used in various reactions, including Michael additions and oxidations.[2][11][12]

-

Bismuth Chloride (BiCl₃): A common and cost-effective bismuth salt that demonstrates catalytic activity in reactions like Knoevenagel condensations and Friedel-Crafts reactions.[3]

-

Bismuth Subcarbonate ((BiO)₂CO₃): A basic bismuth salt that can also exhibit catalytic activity, sometimes in conjunction with other metals, and is also used in photocatalysis.[13][14][15]

Key Organic Transformations Catalyzed by Bismuth Salts

Bismuth salts have proven their utility in a broad spectrum of organic reactions, many of which are crucial in the synthesis of pharmaceuticals and other biologically active molecules.

Carbon-Carbon Bond Forming Reactions